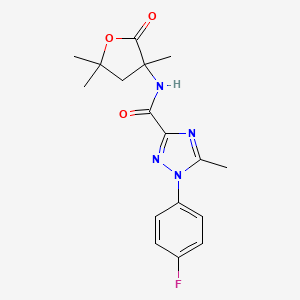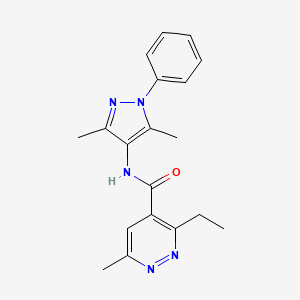
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the oxolan-3-yl group: This step can be carried out using a coupling reaction, such as amidation, to attach the oxolan-3-yl moiety to the triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide
- 1-(4-bromophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-10-19-13(21-22(10)12-7-5-11(18)6-8-12)14(23)20-17(4)9-16(2,3)25-15(17)24/h5-8H,9H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADRZGBDHMKHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3(CC(OC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile](/img/structure/B6968447.png)
![Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B6968448.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)oxyethanone](/img/structure/B6968455.png)
![tert-butyl N-methyl-N-[1-[(6-oxo-1H-pyridine-2-carbonyl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6968472.png)
![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B6968488.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-methylpyridin-3-yl)methanamine](/img/structure/B6968501.png)
![2-[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]ethanol](/img/structure/B6968504.png)
![4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968506.png)
![4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968512.png)

![[2-(methoxymethyl)-1,3-thiazol-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6968519.png)
![2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6968533.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
